

A Comparative Guide to the X-ray Crystal Structure of Dibenzyl Sulfoxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dibenzyl sulfoxide*

Cat. No.: *B177149*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the X-ray crystal structure of **dibenzyl sulfoxide**. It aims to offer an objective comparison with other relevant sulfoxides, supported by experimental data, to aid researchers in understanding the nuanced structural features of this class of compounds. The information presented is crucial for fields such as medicinal chemistry and materials science, where molecular conformation and intermolecular interactions are paramount.

Introduction to Sulfoxide Crystallography

Sulfoxides are a class of organosulfur compounds characterized by a sulfinyl group (S=O) bonded to two carbon atoms. The sulfur atom in sulfoxides is chiral when the two organic substituents are different, leading to the existence of enantiomers. X-ray crystallography is the definitive method for elucidating the three-dimensional atomic arrangement of molecules in a crystalline solid, providing precise information on bond lengths, bond angles, and crystal packing. Understanding these structural details is fundamental for predicting the physicochemical properties and biological activities of sulfoxide-containing compounds.

X-ray Crystal Structure Analysis of Dibenzyl Sulfoxide

The crystal structure of **dibenzyl sulfoxide** ($C_{14}H_{14}OS$) has been determined by single-crystal X-ray diffraction. The analysis reveals two independent molecules in the asymmetric unit.[\[1\]](#)[\[2\]](#) This phenomenon, known as crystallographic polymorphism, can have significant implications for the physical properties of a compound.

Key Crystallographic Data

The following table summarizes the key crystallographic parameters for **dibenzyl sulfoxide**.

Parameter	Dibenzyl Sulfoxide
Chemical Formula	$C_{14}H_{14}OS$
Formula Weight	230.32
Crystal System	Orthorhombic
Space Group	Fdd2
a (Å)	17.882 (5)
b (Å)	53.150 (14)
c (Å)	10.233 (3)
α (°)	90
β (°)	90
γ (°)	90
Volume (Å ³)	9726 (5)
Z	32
Temperature (K)	298
Radiation	Mo K α ($\lambda = 0.71073$ Å)
R-factor	0.057
Data obtained from <i>Acta Cryst.</i> (2011). E67, o177. [1] [2]	

Comparison with Other Sulfoxides

To provide a comprehensive understanding of the structural features of **dibenzyl sulfoxide**, a comparison with other well-characterized sulfoxides, namely diphenyl sulfoxide and dimethyl sulfoxide, is presented.

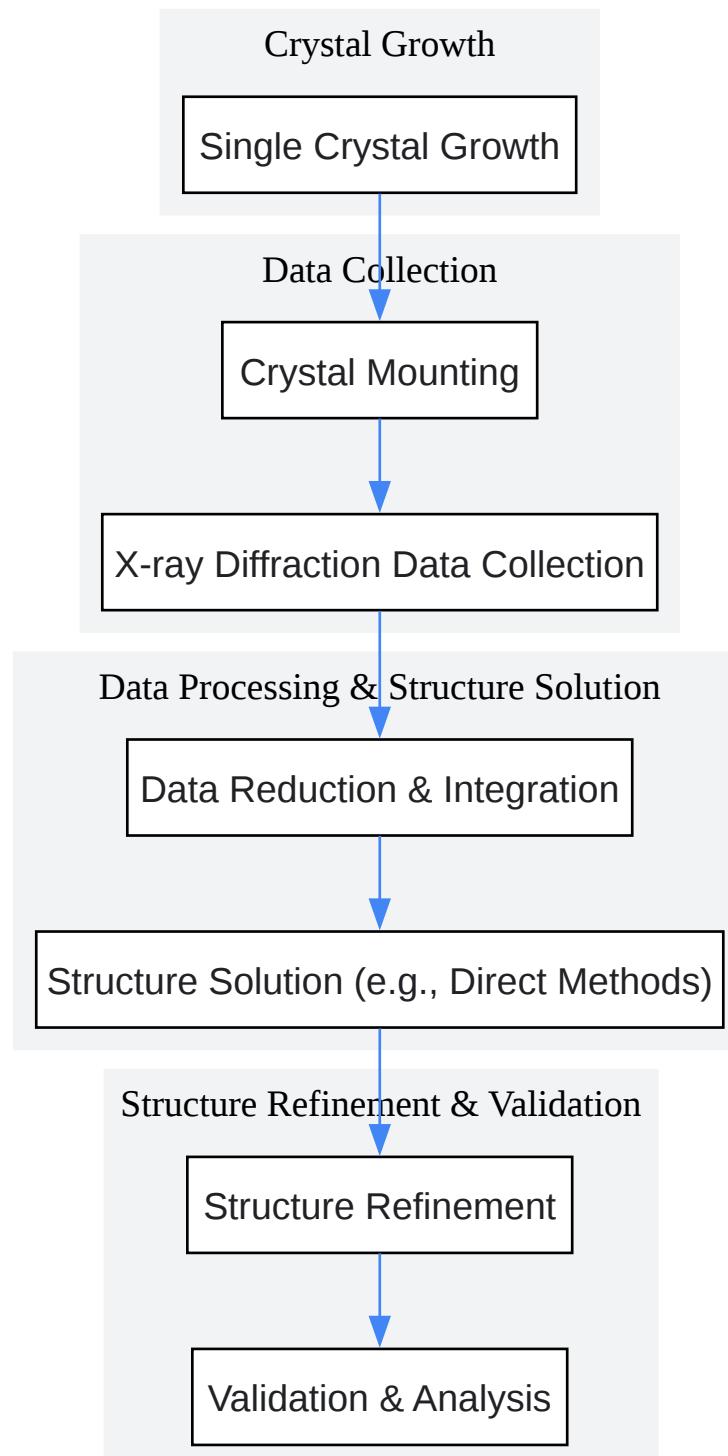
Comparative Crystallographic Data

Parameter	Dibenzyl Sulfoxide	Diphenyl Sulfoxide	Dimethyl Sulfoxide (DMSO)
Chemical Formula	C ₁₄ H ₁₄ OS	C ₁₂ H ₁₀ OS	C ₂ H ₆ OS
Crystal System	Orthorhombic	Monoclinic	Monoclinic
Space Group	Fdd2	P2 ₁ /n	P2 ₁ /c
a (Å)	17.882 (5)	8.90 (2)	5.313 (1)
b (Å)	53.150 (14)	14.08 (3)	6.845 (1)
c (Å)	10.233 (3)	8.32 (2)	11.649 (2)
β (°)	90	101.12 (10)	94.48 (1)
Volume (Å ³)	9726 (5)	1023.3	421.9 (1)
Z	32	4	4
Temperature (K)	298	Room Temp.	100

Data for Diphenyl Sulfoxide from Acta Cryst. (1957). 10, 417.
Data for Dimethyl Sulfoxide from Acta Cryst. (2017). E73, 1495-1498.[3][4]

Comparative Molecular Geometry

The molecular geometry around the sulfur atom is a key feature of sulfoxides. The following table compares important bond lengths and angles.


Parameter	Dibenzyl Sulfoxide (Molecule 1)	Dibenzyl Sulfoxide (Molecule 2)	Diphenyl Sulfoxide	Dimethyl Sulfoxide
S=O Bond Length (Å)	1.503 (3)	1.505 (3)	1.471 (16)	1.5040 (10)
S-C Bond Lengths (Å)	1.791 (5), 1.804 (5)	1.798 (5), 1.804 (5)	1.76 (1.5)	1.783 (4) (mean)
C-S-C Bond Angle (°)	100.2 (2)	99.8 (2)	97.32	97.73 (7)
O-S-C Bond Angles (°)	106.8 (2), 107.1 (2)	106.9 (2), 107.3 (2)	106.17	106.57 (4) (mean)
Data for Dibenzyl Sulfoxide from Acta Cryst. (2011). E67, o177. Data for Diphenyl Sulfoxide from Acta Cryst. (1957). 10, 417. Data for Dimethyl Sulfoxide from Acta Cryst. (2017). E73, 1495-1498. [1][2] [3][4]				

The C-S-C bond angle in sulfoxides is consistently smaller than the tetrahedral angle, a consequence of the lone pair of electrons on the sulfur atom. The S=O bond length is indicative of a double bond with significant polar character.

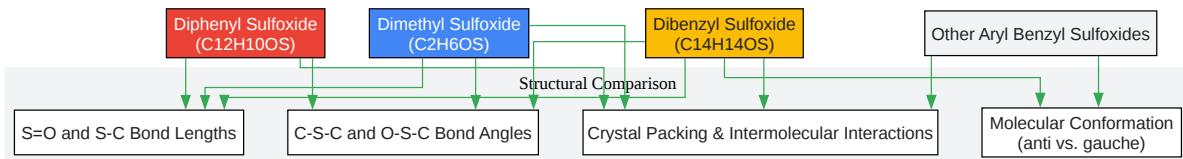
Experimental Protocols

The determination of a crystal structure by single-crystal X-ray diffraction follows a well-established workflow.

Standard Experimental Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for single-crystal X-ray diffraction analysis.


A detailed protocol for obtaining the crystal structure of a small molecule like **dibenzyl sulfoxide** typically involves the following steps:

- Crystal Growth: High-quality single crystals are grown from a suitable solvent or by sublimation. For **dibenzyl sulfoxide**, crystals can be obtained by slow evaporation from a solution in a mixture of n-hexane and dichloromethane.[2]
- Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
- Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded on a detector as the crystal is rotated. For the published structure of **dibenzyl sulfoxide**, a Bruker APEXII CCD area-detector diffractometer was used.[1]
- Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.
- Structure Solution: The initial positions of the atoms in the unit cell are determined. This is often achieved using direct methods, which are computational techniques that use statistical relationships between the reflection intensities. Programs like SHELXS are commonly used for this purpose.[1]
- Structure Refinement: The atomic positions and other parameters are refined to obtain the best possible fit between the calculated and observed diffraction data. This is typically done using least-squares methods with programs such as SHELXL.[1]
- Validation: The final crystal structure is validated to ensure its quality and chemical reasonableness.

Structural Comparison and Conformation

The conformation of the benzyl groups in **dibenzyl sulfoxide** is a key structural feature. In the solid state, the molecule adopts a conformation that is influenced by crystal packing forces. A

comparison with other aryl benzyl sulfoxides reveals that both anti and gauche conformations are possible, and the preferred conformation can depend on factors such as the presence of substituents and whether the crystal is racemic or enantiopure.

[Click to download full resolution via product page](#)

Caption: Key structural parameters for comparing sulfoxide crystal structures.

Conclusion

The X-ray crystal structure of **dibenzyl sulfoxide** provides valuable insights into the molecular geometry and packing of this compound. The presence of two independent molecules in the asymmetric unit highlights the potential for conformational polymorphism. Comparison with other sulfoxides reveals conserved geometric features around the sulfur atom, while also emphasizing the conformational flexibility of the benzyl groups. This detailed structural information is essential for rational drug design and the development of new materials with tailored properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [PDF] Structural parameters of dimethyl sulfoxide, DMSO, at 100 K, based on a redetermination by use of high-quality single-crystal X-ray data | Semantic Scholar

[semanticscholar.org]

- 2. Structural parameters of dimethyl sulfoxide, DMSO, at 100 K, based on a redetermination by use of high-quality single-crystal X-ray data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Structural parameters of dimethyl sulfoxide, DMSO, at 100 K, based on a redetermination by use of high-quality single-crystal X-ray data - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the X-ray Crystal Structure of Dibenzyl Sulfoxide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b177149#x-ray-crystal-structure-analysis-of-dibenzyl-sulfoxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com